3-Tert-butyl-5-chlorophenol
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Overview
Description
3-Tert-butyl-5-chlorophenol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-chlorophenol typically involves the chlorination of 3-tert-butylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the tert-butyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dechlorinated phenols and modified tert-butyl derivatives.
Scientific Research Applications
3-Tert-butyl-5-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-chlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chlorophenol: Lacks the tert-butyl group, affecting its chemical properties and uses.
2,4-Dichlorophenol:
Uniqueness
3-Tert-butyl-5-chlorophenol is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 |
InChI Key |
UHYOKIYPBCFHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
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